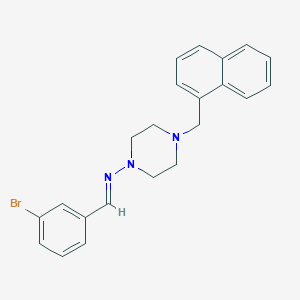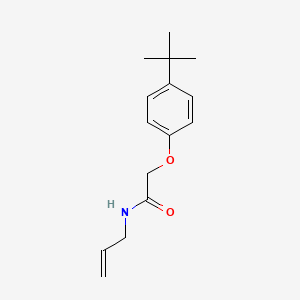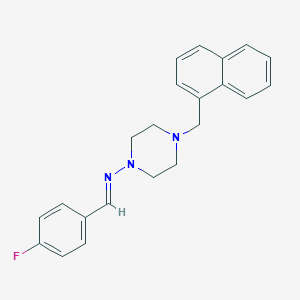
N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
説明
N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as FBP, is a chemical compound that has been studied extensively for its potential applications in pharmaceutical research. This compound has shown promise in a variety of areas, including its ability to act as a dopamine receptor antagonist, its potential as an antipsychotic drug, and its ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its ability to bind to dopamine receptors in the brain. By blocking the activity of dopamine, this compound can reduce the symptoms of psychosis and other psychiatric disorders. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to dopamine receptors, this compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems. This compound has also been shown to have anti-inflammatory properties and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
実験室実験の利点と制限
One of the main advantages of using N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine in lab experiments is its ability to act as a dopamine receptor antagonist. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. One area of research involves the development of more selective dopamine receptor antagonists that can target specific subtypes of dopamine receptors. Another area of research involves the development of this compound derivatives that can target other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, there is a need for more research on the potential applications of this compound in the treatment of cancer and other diseases.
科学的研究の応用
N-(4-fluorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been extensively studied for its potential applications in pharmaceutical research. One of the most promising areas of research involves its ability to act as a dopamine receptor antagonist. This means that this compound can bind to dopamine receptors in the brain and block the activity of dopamine, which is a neurotransmitter that is involved in a variety of functions, including movement, motivation, and reward.
In addition to its potential as an antipsychotic drug, this compound has also been studied for its ability to inhibit the growth of cancer cells. This compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3/c23-21-10-8-18(9-11-21)16-24-26-14-12-25(13-15-26)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b24-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMKXVPKXHSOC-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-3-[(2-thienylacetyl)hydrazono]butanamide](/img/structure/B3890322.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3890329.png)
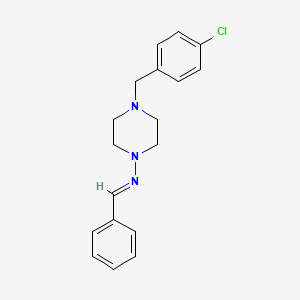
![N-[4-(benzyloxy)benzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3890354.png)
![2,6-dimethoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3890358.png)
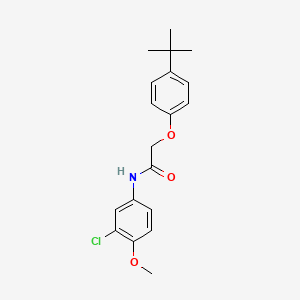
![N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890370.png)
![2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3890379.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3890383.png)
